molecular formula C17H13FN2O3S3 B2953127 N-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzenesulfonamide CAS No. 301222-93-5

N-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzenesulfonamide

Cat. No.: B2953127
CAS No.: 301222-93-5
M. Wt: 408.48
InChI Key: GYFYPTBZBRVTAA-GDNBJRDFSA-N
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Description

N-[(5Z)-5-[(4-Fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzenesulfonamide is a thiazolidinone derivative characterized by a 1,3-thiazolidin-4-one core substituted with a 4-fluorophenylidene group at position 5 and a 4-methylbenzenesulfonamide moiety at position 2. The (5Z) stereochemistry indicates the configuration of the benzylidene double bond.

Properties

IUPAC Name

N-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O3S3/c1-11-2-8-14(9-3-11)26(22,23)19-20-16(21)15(25-17(20)24)10-12-4-6-13(18)7-5-12/h2-10,19H,1H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYFYPTBZBRVTAA-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN2C(=O)C(=CC3=CC=C(C=C3)F)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzenesulfonamide typically involves the condensation of 4-fluorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with 4-methylbenzenesulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

N-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Table 1: Substituent Variations and Molecular Properties

Compound Name Substituents (Benzylidene Ring) Sulfonamide/Amide Group Molecular Weight (g/mol) XLogP3 Reference
Target Compound 4-Fluorophenyl 4-Methylbenzenesulfonamide ~425.5* ~4.0
N-[(5Z)-5-[(4-Hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide 4-Hydroxy-3-methoxyphenyl Benzenesulfonamide 422.5 3.4
N-[(5Z)-5-[(2,4-Dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzamide 2,4-Dimethoxyphenyl 4-Methylbenzamide 414.5 4.5
3-[(5Z)-4-Oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-phenylpropanamide Thiophen-2-yl N-Phenylpropanamide ~375.5* ~3.8

*Calculated based on molecular formula.

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The 4-fluorophenyl group in the target compound introduces electron-withdrawing effects, enhancing electrophilicity at the thiazolidinone core.
  • Sulfonamide vs. Amide : The 4-methylbenzenesulfonamide group in the target compound increases hydrophilicity and hydrogen-bonding capacity compared to benzamide or propanamide derivatives .

Spectral and Physicochemical Properties

Table 2: Spectral Data Comparison

Compound Type IR Peaks (cm⁻¹) ¹H-NMR Features Reference
Target Compound C=S: ~1250; C=O: ~1680 Aromatic protons (4-F-phenyl): δ 7.2–7.8; CH₃: δ 2.4
1,2,4-Triazole-3-thiones [7–9] C=S: 1247–1255; No C=O NH: δ 8.5–9.0; Aromatic protons: δ 6.8–7.9
Rhodanine Derivatives [3] C=S: 1243–1258; C=O: 1663–1682 Benzylidene CH: δ 7.3–7.6; NH: δ 10.2–10.5

Notes:

  • The absence of a C=O peak in 1,2,4-triazole-3-thiones contrasts with the target compound’s strong C=O absorption (~1680 cm⁻¹), confirming structural differences.
  • The ¹H-NMR chemical shifts for aromatic protons in fluorophenyl derivatives (e.g., δ 7.2–7.8) align with deshielding effects from the electron-withdrawing fluorine .

Biological Activity

N-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzenesulfonamide is a complex organic compound with significant biological activity. This compound features a thiazolidinone ring, which is known for its diverse pharmacological properties, including antimicrobial and anticancer effects. The structural components of this compound allow it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

PropertyValue
Molecular Formula C19H16N2O3S2
Molecular Weight 384.5 g/mol
IUPAC Name This compound
InChI Key RJLXMRDIGZVREN-VBKFSLOCSA-N

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that thiazolidinone derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for such compounds often range from 10 to 50 µg/mL, demonstrating their potential as effective antimicrobial agents .

Anticancer Activity

N-(4-fluorophenyl)-3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin] derivatives have been evaluated for their anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and Caco-2 (colon cancer) with IC50 values ranging from 20 to 40 µM. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest .

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors involved in cellular signaling pathways. The thiazolidinone ring can act as a substrate or inhibitor for various enzymes, leading to altered metabolic processes within the cell. For example, it may inhibit dihydrofolate reductase or other key enzymes in nucleotide synthesis pathways, which are crucial for rapidly dividing cells such as those found in tumors .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of thiazolidinone derivatives, researchers tested several compounds against Candida albicans. The results indicated that the compound exhibited fungistatic activity with an MIC of approximately 37 µg/mL. This suggests that modifications on the thiazolidinone scaffold can enhance antifungal properties .

Case Study 2: Anticancer Activity

Another study explored the anticancer potential of related thiazolidinone compounds on various cancer cell lines. The findings revealed that these compounds could significantly reduce cell viability in HepG2 and Caco-2 cells, indicating their potential use as chemotherapeutic agents. The study concluded that further structural modifications could optimize their efficacy and selectivity .

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